3-Bromothieno[3,2-c]pyridin-4-amine
Overview
Description
3-Bromothieno[3,2-c]pyridin-4-amine is a heterocyclic compound with the molecular formula C7H5BrN2S. It is a brominated derivative of thieno[3,2-c]pyridine, characterized by the presence of a bromine atom at the 3-position and an amine group at the 4-position of the thieno[3,2-c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromothieno[3,2-c]pyridin-4-amine involves the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine with concentrated aqueous ammonia in the presence of p-dioxane. This reaction is typically carried out in a sealed stainless steel high-pressure reactor and stirred for an extended period .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale production, such as improved reaction conditions, purification processes, and yield enhancements.
Chemical Reactions Analysis
Types of Reactions
3-Bromothieno[3,2-c]pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing and Reducing Agents: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used for oxidation and reduction reactions, respectively.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted thieno[3,2-c]pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromothieno[3,2-c]pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a probe in chemical biology studies to investigate biological pathways and molecular interactions
Mechanism of Action
The mechanism of action of 3-Bromothieno[3,2-c]pyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on target proteins, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
3-Chlorothieno[3,2-c]pyridin-4-amine: Similar structure but with a chlorine atom instead of bromine.
3-Iodothieno[3,2-c]pyridin-4-amine: Similar structure but with an iodine atom instead of bromine.
Thieno[3,2-c]pyridin-4-amine: Lacks the halogen substituent.
Uniqueness
3-Bromothieno[3,2-c]pyridin-4-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific halogen bonding interactions, which can be advantageous in certain applications, such as drug design and materials science .
Properties
IUPAC Name |
3-bromothieno[3,2-c]pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVPVUKWJYSNTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1SC=C2Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593954 | |
Record name | 3-Bromothieno[3,2-c]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
799293-85-9 | |
Record name | 3-Bromothieno[3,2-c]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 799293-85-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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